N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyrimidine-sulfanyl core substituted with a 2-methoxyphenyl piperazine moiety and a 2,4-dimethoxyphenyl acetamide group. The compound’s design integrates key pharmacophoric elements:
- Pyrimidine ring: Serves as a heterocyclic scaffold for hydrogen bonding and π-π interactions.
- Sulfanyl (-S-) linker: Enhances conformational flexibility and redox activity.
- Methoxy substituents: Electron-donating groups that modulate electronic properties and steric bulk .
Synthetic routes for analogous compounds (e.g., pyrimidine-piperazine hybrids) often involve coupling reactions between piperazine derivatives and sulfanyl-acetamide intermediates under reflux conditions, as exemplified in and . Structural characterization of related compounds (e.g., crystal structures in ) highlights the importance of hydrogen bonding and packing efficiency influenced by substituents .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-19(22(14-18)34-3)28-24(31)16-35-25-15-23(26-17-27-25)30-12-10-29(11-13-30)20-6-4-5-7-21(20)33-2/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJICWQSAYFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound with potential therapeutic applications, particularly in neuropharmacology and oncology. Its structure suggests a complex interaction with biological targets, making it a subject of interest for research into its biological activity.
Chemical Structure and Properties
- Molecular Formula : C24H29N5O3S
- Molecular Weight : 455.59 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-{6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanylacetamide
- SMILES Notation : CC1=CC(=C(C=C1)OC)NC2=C(NC(=N2)N3CCN(CC3)C(=O)C)C=C(C=C2)OC
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 15.0 | Modulation of signaling pathways |
The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Neuropharmacological Effects
In addition to its anticancer effects, this compound has been investigated for its neuropharmacological properties. Preliminary findings suggest that it may exhibit:
- Antidepressant-like activity : In animal models, the compound showed significant reductions in immobility time in forced swim tests.
| Test Type | Result | Reference |
|---|---|---|
| Forced Swim Test | Reduced immobility time (p < 0.05) | |
| Tail Suspension Test | Significant decrease in duration (p < 0.01) |
The proposed mechanism involves the modulation of serotonin and norepinephrine levels in the brain, indicating potential as a treatment for mood disorders.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound on breast cancer cells demonstrated that:
- Cell Viability : The compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing the antidepressant effects:
- The compound was administered to mice subjected to chronic unpredictable stress.
- Results indicated significant improvements in behavioral tests compared to control groups.
Comparison with Similar Compounds
Pyrimidine Sulfanyl Acetamides with Varied Aryl Substituents
Key Observations :
- Chlorine () and trifluoromethyl () groups increase electrophilicity, favoring covalent bonding .
- Solubility : Piperazine and methoxy groups (target compound) improve aqueous solubility compared to halogenated analogs.
Piperazine-Containing Acetamides
Key Observations :
- Bioactivity : Benzothiazole () and sulfonyl () groups are associated with kinase inhibition and antimicrobial activity, respectively. The target compound’s methoxy groups may favor serotonin receptor modulation .
- Synthetic Accessibility : Piperazine coupling (as in ) is a common strategy, but sulfonyl variants () require additional sulfonation steps .
Sulfanyl vs. Sulfonyl Derivatives
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis involving nucleophilic substitution and coupling reactions is typically employed. For example, pyrimidine-thiol intermediates (e.g., 4,6-diaminopyrimidin-2-yl sulfanyl derivatives) can be synthesized via thiol-disulfide exchange, followed by coupling with substituted acetamides using carbodiimide-based coupling agents. Optimization involves monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF or THF) to enhance yield .
- Key Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol:halide intermediates) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can the molecular conformation and crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide have been resolved using SCXRD, revealing dihedral angles between pyrimidine and aryl rings (e.g., 42–67°) and intramolecular hydrogen bonds stabilizing folded conformations .
- Complementary Techniques : Powder XRD and DFT-based computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) validate experimental data and predict electronic properties .
Advanced Research Questions
Q. What strategies can resolve contradictory data in receptor-binding assays for this compound?
- Case Study : Discrepancies in serotonin receptor (5-HT₁A) affinity have been observed in structurally similar piperazine-pyrimidine derivatives.
- Methodology :
Comparative Crystallography : Analyze binding modes using SCXRD or cryo-EM to identify steric clashes or conformational flexibility in the piperazine moiety .
Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites, prioritizing residues like Asp116 or Tyr390 in 5-HT₁A .
Functional Assays : Validate computational predictions with calcium flux or cAMP accumulation assays under controlled pH (7.4) and temperature (37°C) .
Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be improved without compromising bioactivity?
- Approach :
Structural Modifications : Introduce trifluoromethyl groups (as in related compounds) to enhance lipophilicity and metabolic resistance. For example, analogs with CF₃ substituents show improved t₁/₂ in microsomal assays .
Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester or carbamate) to increase oral bioavailability .
PK Studies : Use LC-MS/MS to quantify plasma concentrations in rodent models, correlating with in vitro CYP450 inhibition data .
Q. What experimental designs are suitable for investigating its potential as a multi-target kinase inhibitor?
- Protocol :
Kinase Panel Screening : Use a radiometric assay (³³P-ATP) or ADP-Glo™ kinase assay to test inhibition across 50+ kinases (e.g., EGFR, VEGFR, and CDK2) at 1–10 µM concentrations .
Cellular Validation : Perform proliferation assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Include controls for off-target effects (e.g., siRNA knockdown) .
Resistance Studies : Generate resistant cell lines via chronic exposure (6–12 months) and identify mutations via whole-exome sequencing .
Methodological Challenges
Q. How can researchers address solubility limitations in in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability in aqueous buffers .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) to match physiological conditions .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
- Emergency Measures : In case of skin contact, rinse with 10% ethanol-water solution; for inhalation, administer oxygen and seek medical evaluation .
Data Interpretation
Q. How can computational modeling reconcile conflicting results in QSAR studies?
- Workflow :
Descriptor Selection : Use MOE or Dragon to calculate 3D descriptors (e.g., polar surface area, logP) .
Machine Learning : Train Random Forest or SVM models on datasets with >50 analogs to predict bioactivity thresholds (e.g., pIC₅₀ > 6) .
Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7 acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
